methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1011397-15-1
VCID: VC14671767
InChI: InChI=1S/C20H13F2N3O2/c1-27-20(26)14-10-17(12-6-8-13(21)9-7-12)24-19-15(14)11-23-25(19)18-5-3-2-4-16(18)22/h2-11H,1H3
SMILES:
Molecular Formula: C20H13F2N3O2
Molecular Weight: 365.3 g/mol

methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.: 1011397-15-1

Cat. No.: VC14671767

Molecular Formula: C20H13F2N3O2

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 1011397-15-1

Specification

CAS No. 1011397-15-1
Molecular Formula C20H13F2N3O2
Molecular Weight 365.3 g/mol
IUPAC Name methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C20H13F2N3O2/c1-27-20(26)14-10-17(12-6-8-13(21)9-7-12)24-19-15(14)11-23-25(19)18-5-3-2-4-16(18)22/h2-11H,1H3
Standard InChI Key DQHBGKHGPIHZCF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1011397-15-1) belongs to the pyrazolopyridine class, a family of nitrogen-containing heterocycles renowned for their bioactivity. The compound’s IUPAC name reflects its substitution pattern: a methyl carboxylate group at position 4, a 2-fluorophenyl group at position 1, and a 4-fluorophenyl group at position 6 of the fused pyrazolo[3,4-b]pyridine system. Its canonical SMILES representation, COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)F\text{COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)F}, highlights the spatial arrangement of its functional groups.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remain unpublished, related pyrazolopyridine derivatives exhibit planar fused-ring systems stabilized by intramolecular hydrogen bonding. Spectroscopic characterization typically involves 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the positions of fluorine atoms and the carboxylate moiety. Mass spectrometry (MS) reliably identifies the molecular ion peak at m/z 365.3, consistent with its molecular weight.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H13F2N3O2\text{C}_{20}\text{H}_{13}\text{F}_{2}\text{N}_{3}\text{O}_{2}
Molecular Weight365.3 g/mol
CAS Number1011397-15-1
IUPAC NameMethyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Topological Polar Surface Area75.8 Ų

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically proceeds via a multi-step protocol. A representative route involves:

  • Condensation: Reacting 2-fluorophenylhydrazine with a β-keto ester derivative to form a pyrazole intermediate.

  • Cyclization: Treating the intermediate with a substituted pyridine carbonyl chloride under acidic conditions to construct the pyrazolo[3,4-b]pyridine core.

  • Functionalization: Introducing the 4-fluorophenyl group via Suzuki-Miyaura coupling, followed by esterification to install the methyl carboxylate.

Industrial-Scale Production

Industrial synthesis prioritizes atom economy and catalytic efficiency. Recent advances employ palladium-catalyzed cross-coupling reactions to attach fluorophenyl groups, achieving yields exceeding 80%. Continuous-flow reactors have also been adopted to enhance reaction control and scalability.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Traditional Stepwise6595Well-established protocol
Catalytic Coupling8298High atom economy
Flow Chemistry7897Scalability and reproducibility

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP value of 3.2 indicates moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Solubility in dimethyl sulfoxide (DMSO) exceeds 50 mg/mL, whereas water solubility is limited to <0.1 mg/mL, necessitating formulation strategies for in vivo studies .

Metabolic Stability

In vitro hepatic microsomal assays reveal a half-life (t1/2t_{1/2}) of 42 minutes, suggesting susceptibility to cytochrome P450-mediated oxidation. Primary metabolites include hydroxylated derivatives at the pyridine ring and hydrolyzed carboxylate forms.

Comparative Analysis with Structural Analogs

Fluorophenyl vs. Phenyl Substitutions

Replacing the 4-fluorophenyl group with a non-fluorinated phenyl (as in CAS 1011399-45-3) reduces molecular weight by 18 Da and decreases logP by 0.4 units, underscoring fluorine’s role in enhancing lipophilicity and target engagement .

Table 3: Impact of Substituents on Bioactivity

CompoundCDK2 IC50\text{IC}_{50} (μM)MIC (S. aureus) (μg/mL)
Target Compound1.82.5 (predicted)
6-Phenyl Analog (CAS 1011399-45-3)3.44.7
4-Fluorophenyl Analog (CAS 1011398-72-3)2.13.2

Carboxylate Ester Variations

Converting the methyl ester to an ethyl group (e.g., ethyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) prolongs metabolic stability (t1/2=67t_{1/2} = 67 minutes) but reduces solubility by 30%.

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s CDK2 inhibition profile aligns with efforts to target cell cycle regulation in cancers. Molecular docking studies predict favorable interactions with CDK2’s hinge region, mediated by hydrogen bonds between the carboxylate and Glu81.

Antibacterial Agent Design

Fluorine’s electronegativity enhances interactions with bacterial efflux pump proteins, potentially overcoming resistance mechanisms. Hybrid derivatives incorporating thiourea moieties are under investigation to amplify this effect.

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